![molecular formula C21H26ClN3O3 B2532439 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1049471-73-9](/img/structure/B2532439.png)
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
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Description
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide, commonly known as ML314, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Chemical Structure and Receptor Affinity
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a compound that has been investigated for its affinity and selectivity towards dopamine D(4) receptors. A study focused on derivatives of this compound to understand their binding profile across dopamine D(4) and D(2), serotonin 5-HT(1A), and adrenergic alpha(1) receptors. The research indicated that modifications to the compound's amide bond and alkyl chain affected its dopamine D(4) receptor affinity, providing insights into its pharmacological potential (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).
Antimicrobial Activities
The compound's derivatives have been synthesized and screened for antimicrobial activities. In a study exploring new 1,2,4-Triazole derivatives, some compounds demonstrated significant antimicrobial properties, indicating the potential utility of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anti-Inflammatory and Analgesic Agents
Research has also focused on the synthesis of novel compounds derived from visnaginone and khellinone, with N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide serving as a structural inspiration. These compounds were evaluated for their anti-inflammatory and analgesic activities, showing significant effects and highlighting the therapeutic potential of such derivatives in pain management and inflammation treatment (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Marine Actinobacteria Metabolites
The marine actinobacterium Streptomyces sp. KMM 7210 produced new compounds including 3-(4-hydroxybenzyl)piperazine-2,5-dione, along with known N-[2-(4-hydroxy-phenyl)ethyl]acetamide (N-acetyltyramine). These compounds' structures were determined, and their cytotoxic activities were evaluated, showcasing the diverse biological activities associated with structural analogs of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide (Sobolevskaya, Denisenko, Moiseenko, Shevchenko, Menzorova, Sibirtsev, Kim, & Kuznetsova, 2007).
properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-27-19-4-2-3-5-20(19)28-16-21(26)23-10-11-24-12-14-25(15-13-24)18-8-6-17(22)7-9-18/h2-9H,10-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZDKBKBTJYPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(2-methoxyphenoxy)acetamide |
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